Cas no 454473-75-7 (3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE)
3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE Chemical and Physical Properties
Names and Identifiers
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- 3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE
- Propanamide, 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethyl-
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- MDL: MFCD00793455
Experimental Properties
- Melting Point: 62-64°C
3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C163760-25mg |
3-Chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C163760-50mg |
3-Chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | 50mg |
$ 380.00 | 2022-06-06 | ||
| abcr | AB159281-500 mg |
3-Chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | 500MG |
€647.00 | 2022-09-01 | ||
| abcr | AB159281-1 g |
3-Chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | 1g |
€1,256.00 | 2022-09-01 | ||
| A2B Chem LLC | AI85115-1mg |
3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI85115-5mg |
3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI85115-10mg |
3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI85115-500mg |
3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI85115-1g |
3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888844-1g |
3-Chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide |
454473-75-7 | 90% | 1g |
¥4193.0 | 2024-04-18 |
3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE Suppliers
3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE
Professional Introduction to 3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE (CAS No. 454473-75-7)
3-CHLORO-N-(2,4-DIBROMOPHENYL)-2,2-DIMETHYLPROPANAMIDE, identified by its Chemical Abstracts Service (CAS) number CAS No. 454473-75-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, characterized by its unique structural framework, combines a chloro-substituted amide group with a dibrominated phenyl ring, making it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide incorporates several key functional groups that contribute to its potential biological activity. The presence of both chlorine and bromine atoms on the aromatic ring suggests a high degree of electrophilicity, which can be exploited in various chemical reactions and interactions with biological targets. Additionally, the amide functionality provides a versatile handle for further derivatization and modification, enabling the synthesis of analogs with tailored properties.
In recent years, there has been growing interest in the development of novel amide-based compounds for their applications in drug discovery and therapeutic intervention. The structural motif of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide aligns well with this trend, as it offers a scaffold that can be modified to target specific biological pathways. For instance, studies have shown that amide derivatives can exhibit inhibitory effects on various enzymes and receptors, making them valuable candidates for the treatment of inflammatory diseases, neurodegenerative disorders, and other conditions.
One of the most compelling aspects of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide is its potential as a lead compound for the development of new therapeutic agents. The combination of chloro and bromo substituents on the phenyl ring enhances its reactivity and allows for diverse chemical modifications. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly alter biological activity. Researchers have been exploring various synthetic strategies to modify this compound, aiming to optimize its pharmacokinetic properties and improve its efficacy.
The latest advancements in computational chemistry and molecular modeling have further facilitated the study of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide. These tools enable scientists to predict the binding modes of the compound with biological targets with high accuracy, thereby guiding the design of more effective derivatives. Additionally, high-throughput screening techniques have been employed to rapidly assess the biological activity of large libraries of amide-based compounds. This approach has led to the identification of several promising candidates that are being further investigated in preclinical studies.
Another area where 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide shows promise is in the field of agrochemicals. The structural features of this compound make it a suitable candidate for developing novel pesticides and herbicides. By targeting specific enzymes and receptors in plants and pests, these derivatives can offer more effective and environmentally friendly solutions for crop protection. Furthermore, the amide group provides a platform for introducing bioisosteres that can enhance the stability and bioavailability of agrochemical formulations.
The synthesis of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions at the chloro-substituted carbon atom followed by condensation reactions to form the amide bond. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups into the molecule. These synthetic strategies highlight the versatility of this compound as a building block for further chemical exploration.
In conclusion, 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide (CAS No. 454473-75-7) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for drug discovery and development. With ongoing research focused on optimizing its synthetic pathways and exploring its biological activity, this compound is poised to play a crucial role in future therapeutic interventions.
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